![molecular formula C15H9F9N2O B3042121 1-Acetyl-3-nonafluorobutyl-5-phenylpyrazole CAS No. 511243-92-8](/img/structure/B3042121.png)
1-Acetyl-3-nonafluorobutyl-5-phenylpyrazole
Overview
Description
1-Acetyl-3-nonafluorobutyl-5-phenylpyrazole is a chemical substance with the formula C15H9F9N2O . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-3-nonafluorobutyl-5-phenylpyrazole is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Synthesis processes for pyrazole derivatives, including those similar to 1-Acetyl-3-nonafluorobutyl-5-phenylpyrazole, involve reactions with various compounds. For instance, condensation of 4-acetyl-5-hydroxy-3-methyl-1-phenylpyrazole with RFCO2Et yields derivatives like 6-di(tri)fluoromethyl-and 5-di(tri)fluoroacetyl-3-methyl-1-phenylpyrano[2,3-c]pyrazol-4(1H)-ones. These reactions open pathways for forming aminoenones, pyrazoles, or thiophenes with specific pyrazolyl fragments (Sosnovskikh et al., 2005).
Chemical Reactivity and Stability : The chemical stability and reactivity of pyrazole derivatives can be significantly influenced by their specific structural features and the nature of substituents. For instance, the study of copper(II) complex formation with pyrazole derivatives revealed that the geometry of the compounds primarily depends on the ligand substituents. The stability of intermediate formations in the thermal decomposition of these complexes can be anion-dependent and is influenced by steric factors (Szécsényi et al., 2003).
Biological Activity and Applications
Antibacterial Properties : Certain pyrazole derivatives demonstrate potent antibacterial activity. For example, 1-heteroaryl-5-amino-4-phenylpyrazoles and 1-heteroaryl-5-amino-3-methyl-4-phenylpyrazoles have shown significant in vitro antibacterial activity against various bacteria, with some compounds being as potent or more potent than commercial antibiotics (Aggarwal et al., 2006). Moreover, 3-Methyl-1-phenylpyrazole-5-thiol derivatives have shown good antibacterial activities against multiple strains, indicating their potential as antimicrobial agents (Tagawa et al., 2002).
Antimicrobial and Antitubercular Activities : Pyrazole derivatives have been synthesized with significant antimicrobial and antitubercular activities. The attachment of specific moieties, such as bromoacetyl, to the pyrazole ring has been associated with enhanced antimicrobial properties, suggesting their potential as therapeutic agents against pathogenic fungi and bacteria (Farag et al., 2008).
Solubility and Interaction Properties
- Solubility and Thermodynamic Properties : Understanding the solubility of pyrazole derivatives in various solvents is crucial for their application in different domains. A study on 5-amino-3-methyl-1-phenylpyrazole revealed its solubility in ten organic solvents, highlighting the influence of temperature on solubility and providing insights into the solute-solvent intermolecular interactions. This information is essential for optimizing purification procedures and understanding the compound's behavior in different solvents (Chen et al., 2017).
Safety and Hazards
1-Acetyl-3-nonafluorobutyl-5-phenylpyrazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
properties
IUPAC Name |
1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenylpyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F9N2O/c1-8(27)26-10(9-5-3-2-4-6-9)7-11(25-26)12(16,17)13(18,19)14(20,21)15(22,23)24/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJYZHJRXKGNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F9N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-nonafluorobutyl-5-phenylpyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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